N-乙基-4-苯氧基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-ethyl-4-phenoxyaniline is a compound that can be derived from N-ethyl-N-methylaniline through metabolic processes. The studies provided indicate that N-ethyl-N-methylaniline undergoes p-hydroxylation to form N-ethyl-4-aminophenol, among other products. This process is catalyzed by rabbit hepatic microsomes in the presence of an NADPH-generating system . Although the provided papers do not directly discuss N-ethyl-4-phenoxyaniline, they provide insights into the metabolic pathways of related compounds, which can be useful for understanding the behavior of N-ethyl-4-phenoxyaniline in biological systems.

Synthesis Analysis

The synthesis of N-ethyl-4-phenoxyaniline is not directly described in the provided papers. However, the synthesis of related compounds, such as N-ethyl-4-aminophenol, is reported. N-ethyl-N-methylaniline is hydroxylated at the 4-C position of the aromatic ring to form N-ethyl-4-aminophenol as a metabolic product . This suggests that similar enzymatic or chemical methods could potentially be applied to synthesize N-ethyl-4-phenoxyaniline.

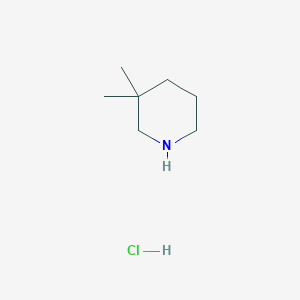

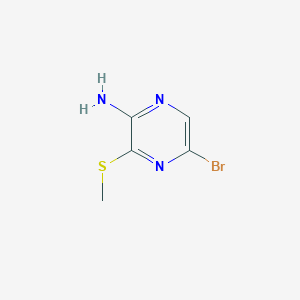

Molecular Structure Analysis

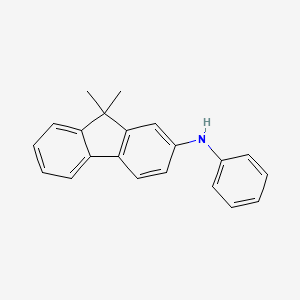

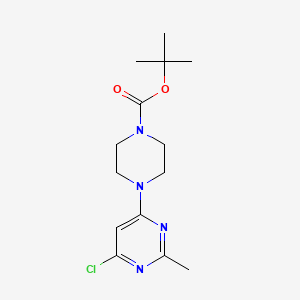

The molecular structure of N-ethyl-4-phenoxyaniline would consist of an aniline moiety with an ethyl group attached to the nitrogen atom and a phenoxy group substituted at the para position of the aromatic ring. The related compound, N-ethyl-4-aminophenol, which is a hydroxylated derivative of N-ethyl-N-methylaniline, provides a basis for understanding the reactivity and potential interactions of the amino and ethyl groups in N-ethyl-4-phenoxyaniline .

Chemical Reactions Analysis

The chemical reactions involving N-ethyl-4-phenoxyaniline are not explicitly detailed in the provided papers. However, the reactivity of similar compounds, such as 4-ethoxyaniline, has been studied. 4-Ethoxyaniline is known to be oxidized by peroxidases to form various products, including a quinone imine, which can further react with nucleophiles like N-acetylcysteine to form conjugates . This indicates that N-ethyl-4-phenoxyaniline may also participate in oxidation reactions and potentially form conjugates with biological nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-ethyl-4-phenoxyaniline are not discussed in the provided papers. However, the metabolic study of N-ethyl-N-methylaniline provides some kinetic parameters, such as an apparent Vmax of 1.8 nmol/mg protein per min and Km of 1.7 x 10(-4)M for the formation of N-ethyl-N-methyl-4-aminophenol . These parameters are indicative of the enzymatic efficiency and affinity for the substrate, which could be relevant when considering the physical and chemical behavior of N-ethyl-4-phenoxyaniline in a biological context.

科学研究应用

超分子结构分析

N-乙基-4-苯氧基苯胺已在超分子结构的背景下进行了研究。例如,Dey和Desiraju(2004年)比较了各种4-苯氧基苯胺的晶体结构,包括碘、溴、氯和乙炔衍生物。他们指出,4-(4′-碘)苯氧基苯胺与其同类具有等同构性质,这一现象归因于条件性同形性 (Dey & Desiraju, 2004)。

制药研究

在制药研究中,包括N-乙基-4-苯氧基苯胺在内的苯氧基苯胺衍生物显示出潜力。Reinhard等人(2003年)描述了一系列取代N-[3-(1,1,2,2-四氟乙氧基)苯基]-N-(3-苯氧基苯基)-三氟-3-氨基-2-丙醇作为生化测定中的有效抑制剂,表明它们在药物发现中的相关性 (Reinhard et al., 2003)。

合成与表征

Popov等人(2013年)专注于N-甲基-N-苯基-3-苯氧基苯基脒的合成,强调了由于其预测的生物活性而在药理学中的潜在应用。这项研究强调了N-乙基-4-苯氧基苯胺在合成化学中的重要性,特别是用于开发具有药理活性的衍生物 (Popov, Korchagina, & Karataeva, 2013)。

抗氧化和抗微生物活性

Rodríguez-Carpena等人(2011年)探讨了鳄梨酚类化合物的抗氧化和抗微生物活性,突出了像N-乙基-4-苯氧基苯胺这样的酚类化合物在潜在健康益处和食品科学应用中研究的更广泛背景 (Rodríguez-Carpena, Morcuende, Andrade, Kylli, & Estévez, 2011)。

电子学和材料科学

在材料科学和电子学领域,N-乙基-4-苯氧基苯胺衍生物已被探索其潜在应用。例如,Demir等人(2015年)合成了一种新型聚合物,聚(4-(1-(2-苯基肼基)乙基)苯酚),并评估了其在电子学中的潜在用途,突显了苯氧基苯胺衍生物在各种科学领域的多功能性 (Demir, Meral, Aydoğan, Bozgeyik, & Bayır, 2015)。

安全和危害

“N-ethyl-4-phenoxyaniline” is classified as having acute toxicity when ingested, and it can cause skin and eye irritation. It may also cause an allergic skin reaction and respiratory irritation . Precautions should be taken to avoid breathing in dust, fumes, gas, mist, vapors, or spray. It should be handled with protective gloves, eye protection, and face protection .

未来方向

属性

IUPAC Name |

N-ethyl-4-phenoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-15-12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11,15H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNFEKIHODSONX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1320872.png)

![2-Methyloctahydropyrrolo[3,4-c]pyridine](/img/structure/B1320898.png)